Cas no 2227839-43-0 ((1RS,3SR)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentane-1-carboxylic acid)

(1RS,3SR)-3-(3R)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentane-1-carboxylic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly employed in peptide synthesis. The compound’s cyclopentane backbone and hexanamide side chain contribute to its structural versatility, enabling applications in constrained peptide design and medicinal chemistry. The Fmoc group ensures selective deprotection under mild basic conditions, facilitating efficient solid-phase synthesis. Its chiral centers and rigid cyclopentane structure enhance stereochemical control, making it valuable for developing bioactive peptides with improved stability and binding affinity. This intermediate is particularly useful in pharmaceutical research, where precise molecular modifications are critical for optimizing peptide-based therapeutics.
(1RS,3SR)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentane-1-carboxylic acid structure
2227839-43-0 structure
商品名:(1RS,3SR)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentane-1-carboxylic acid
CAS番号:2227839-43-0
MF:C27H32N2O5
メガワット:464.553387641907
CID:6557563
PubChem ID:165765423

(1RS,3SR)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (1RS,3SR)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentane-1-carboxylic acid
    • (1RS,3SR)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclopentane-1-carboxylic acid
    • 2227839-43-0
    • EN300-1581713
    • インチ: 1S/C27H32N2O5/c1-2-7-18(15-25(30)28-19-13-12-17(14-19)26(31)32)29-27(33)34-16-24-22-10-5-3-8-20(22)21-9-4-6-11-23(21)24/h3-6,8-11,17-19,24H,2,7,12-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t17-,18+,19+/m0/s1
    • InChIKey: IGALCKAFZZZIGZ-IPMKNSEASA-N
    • ほほえんだ: OC([C@H]1CC[C@H](C1)NC(C[C@@H](CCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 464.23112213g/mol
  • どういたいしつりょう: 464.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 10
  • 複雑さ: 706
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 105Ų

(1RS,3SR)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1581713-10.0g
(1RS,3SR)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclopentane-1-carboxylic acid
2227839-43-0
10g
$14487.0 2023-06-04
Enamine
EN300-1581713-0.1g
(1RS,3SR)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclopentane-1-carboxylic acid
2227839-43-0
0.1g
$2963.0 2023-06-04
Enamine
EN300-1581713-5.0g
(1RS,3SR)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclopentane-1-carboxylic acid
2227839-43-0
5g
$9769.0 2023-06-04
Enamine
EN300-1581713-0.05g
(1RS,3SR)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclopentane-1-carboxylic acid
2227839-43-0
0.05g
$2829.0 2023-06-04
Enamine
EN300-1581713-0.25g
(1RS,3SR)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclopentane-1-carboxylic acid
2227839-43-0
0.25g
$3099.0 2023-06-04
Enamine
EN300-1581713-0.5g
(1RS,3SR)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclopentane-1-carboxylic acid
2227839-43-0
0.5g
$3233.0 2023-06-04
Enamine
EN300-1581713-1000mg
(1RS,3SR)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclopentane-1-carboxylic acid
2227839-43-0
1000mg
$3368.0 2023-09-24
Enamine
EN300-1581713-50mg
(1RS,3SR)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclopentane-1-carboxylic acid
2227839-43-0
50mg
$2829.0 2023-09-24
Enamine
EN300-1581713-5000mg
(1RS,3SR)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclopentane-1-carboxylic acid
2227839-43-0
5000mg
$9769.0 2023-09-24
Enamine
EN300-1581713-500mg
(1RS,3SR)-3-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]cyclopentane-1-carboxylic acid
2227839-43-0
500mg
$3233.0 2023-09-24

(1RS,3SR)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentane-1-carboxylic acid 関連文献

(1RS,3SR)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentane-1-carboxylic acidに関する追加情報

(1RS,3SR)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentane-1-carboxylic acid

The compound with CAS No 2227839-43-0, named (1RS,3SR)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentane-1-carboxylic acid, is a highly specialized molecule with significant potential in the fields of organic synthesis and drug discovery. This compound is characterized by its complex stereochemistry and functional groups, making it a valuable tool for researchers in medicinal chemistry and related disciplines.

The structure of this compound features a cyclopentane ring substituted with a carboxylic acid group at position 1 and an amide group at position 3. The amide group is further modified by a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is a common protective group used in peptide synthesis. The Fmoc group is attached to an amino acid residue, specifically hexanamide, which adds to the molecule's complexity and functionality.

Recent studies have highlighted the importance of stereochemistry in drug design, and this compound exemplifies how precise stereochemical control can lead to molecules with unique properties. The (1RS,3SR) configuration of the cyclopentane ring and the (R) configuration of the amino acid residue are critical for determining the molecule's biological activity and interactions with target proteins.

In terms of synthesis, this compound can be prepared through a multi-step process involving peptide coupling reactions and stereoselective synthesis techniques. The use of Fmoc protection allows for efficient synthesis of the amide bond while maintaining the stereochemical integrity of the molecule. Researchers have explored various strategies to optimize the synthesis of similar compounds, including the use of chiral catalysts and asymmetric induction methods.

The applications of this compound are diverse. In medicinal chemistry, it serves as a valuable building block for constructing bioactive molecules with specific pharmacological properties. Its structure makes it a potential candidate for investigating enzyme inhibition, receptor binding, and other biological processes. Additionally, the presence of the Fmoc group enables its use in peptide-based drug delivery systems and bioconjugate chemistry.

Recent advancements in computational chemistry have provided new insights into the molecular interactions of this compound. Molecular dynamics simulations and docking studies have been employed to predict its binding affinity to various protein targets. These studies have revealed that the stereochemistry of the molecule plays a crucial role in determining its binding mode and selectivity.

In conclusion, (1RS,3SR)-3-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclopentane-1-carboxylic acid represents a cutting-edge molecule with significant potential in drug discovery and organic synthesis. Its unique structure, stereochemistry, and functional groups make it a valuable tool for researchers aiming to develop novel therapeutic agents.

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